4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Dichloromethane, chloroform, ethanol
Bases: Triethylamine, sodium hydroxide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole and 2-mercaptobenzothiazole.
Benzamide Derivatives: Compounds with similar benzamide moieties, such as N-phenylbenzamide and N-methylbenzamide.
Uniqueness
4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the thiazole and benzamide moieties in a single molecule allows for a wide range of chemical modifications and applications .
Biological Activity
4-Methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. The unique combination of thiazole and benzothiazole rings, along with the methylsulfanyl and benzamide functional groups, contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C15H14N2O2S2. The structural features include:
- Thiazole and Benzothiazole Rings : Known for diverse pharmacological effects.
- Methylsulfanyl Group : Enhances solubility and reactivity.
- Benzamide Structure : Contributes to potential interactions with biological targets.
Biological Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and related compounds.
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Antimicrobial, Antitumor | |
Benzothiazole Derivatives | Antimicrobial, Antitumor | |
Thiazole Derivatives | Antifungal | |
2-Aminobenzothiazole | Antimicrobial |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that modifications in the thiazole or benzamide moieties can significantly alter binding affinity and selectivity. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogenic processes.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors.
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Antitubercular Activity : A series of benzamide derivatives were tested against Mycobacterium tuberculosis, showing significant activity with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential for similar derivatives like this compound in treating tuberculosis .
- Anticancer Properties : Compounds with structural similarities demonstrated moderate selectivity against various cancer cell lines. For example, derivatives showed GI50 values under 10 μM against breast cancer cell lines . This suggests that further exploration of this compound could yield promising anticancer agents.
Properties
IUPAC Name |
4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)8-7-12-15(14)24-17(19-12)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVDGXZDRHGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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